Octyl dimethyl 4-aminobenzoic acid
Overview
Description
Octyl dimethyl 4-aminobenzoic acid is an organic compound with the molecular formula C17H27NO2 . It is also known as 4-Amino-2,3-dimethyl-5-octylbenzoic acid . It is used as a sunscreen agent in many cosmetic products .
Molecular Structure Analysis
The molecular structure of Octyl dimethyl 4-aminobenzoic acid consists of 17 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 277.402 Da and the monoisotopic mass is 277.204193 Da .Scientific Research Applications
Environmental Properties and Toxicity
ODPABA is a compound of emerging concern due to its environmental persistence and potential toxicity. It undergoes transformations under various conditions, producing chloroorganic products that are lipophilic, bioconcentrated, and exhibit significant environmental persistence. These products can spread over considerable distances and are toxic to the environment. In contrast, oxidation products of ODPABA have a smaller environmental impact, characterized by higher water solubility and lower toxicity (Studziński et al., 2021).
Stability and Transformations
Research on the stability of ODPABA in water samples under UV radiation and sodium hypochlorite (NaOCl) exposure revealed that it is unstable in the presence of UV. It undergoes demethylation and decomposition to para-aminobenzoic acid, forming chloro-organic derivatives in the presence of NaOCl (Gackowska et al., 2016).
Impact of Bromide on Transformation and Genotoxicity
The addition of bromide enhances the degradation rate of ODPABA during chlorination, but reduces the impact of chlorine dose. The formation of halogenated transformation products and genotoxicity is increased in the presence of bromine. However, genotoxicity variations are not significant with changes in bromide concentration (Chai et al., 2017).
Photolysis and Chlorination Byproducts
The photolysis of ODPABA in various aqueous solutions, including swimming pool water, was studied. Transformation products formed mainly through dealkylation and hydroxylation reactions. In swimming pool water, chlorinated intermediates are formed by subsequent chlorination of the parent molecule and other intermediates (Sakkas et al., 2003).
Reactions with Hypochlorite in Model Swimming Pools
When ODPABA interacts with hypochlorite in conditions simulating swimming pool disinfection, it rapidly reacts with free chlorine. Chlorination byproducts are formed, including chlorine-substituted compounds and cleaved products of ester bonds. These intermediates show weak mutagenic effects in certain bacterial strains (Nakajima et al., 2009).
Synthesis and Chemical Properties
Studies on the synthesis and chemical properties of compounds related to ODPABA, such as oxo-Phosphoranylidene Aminobenzoic Acid derivatives and aminobenzoic acid in different phases, provide insights into their conformational and structural stability, as well as potential applications in various fields (Mansouri et al., 2010; Rosbottom et al., 2018).
Safety And Hazards
properties
IUPAC Name |
octyl 4-(dimethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-5-6-7-8-9-14-20-17(19)15-10-12-16(13-11-15)18(2)3/h10-13H,4-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMLECKUBJRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207549 | |
Record name | Octyl dimethyl 4-aminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl dimethyl 4-aminobenzoic acid | |
CAS RN |
58817-05-3 | |
Record name | Octyl p-dimethylaminobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58817-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl dimethyl 4-aminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058817053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl dimethyl 4-aminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCTYL DIMETHYL P-AMINOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X64HWP88S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.